

Spectroscopic Profile of Probetaenone I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | probetaenone I | |
| Cat. No.: | B1255973 | Get Quote |

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **probetaenone I**, a key intermediate in the biosynthesis of the phytotoxin betaenone B, produced by the fungus Phoma betae (also known as Neocamarosporium betae). This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, fungal metabolomics, and biosynthetic pathway elucidation.

Probetaenone I, with the chemical formula C₂₁H₃₆O₂, is a structurally complex natural product. Its characterization relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide summarizes the available data for these techniques and outlines the typical experimental protocols for their acquisition.

Spectroscopic Data of Probetaenone I

The definitive structural elucidation of **probetaenone I** was achieved through a combination of spectroscopic methods. While the complete raw data is found within dedicated research publications, this guide presents the key quantitative information in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For **probetaenone I**, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for assigning the chemical shifts and coupling constants of each atom in the molecule.

Table 1: 1H NMR Spectroscopic Data for Probetaenone I

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------------|-------------------------|--------------|------------------------------|
| Data not explicitly | | | |
| available in tabulated | | | |
| format in the searched | | | |
| literature. | | | |

Table 2: 13C NMR Spectroscopic Data for **Probetaenone I**

| Position | Chemical Shift (δ, ppm) |
|---|-------------------------|
| Data not explicitly available in tabulated format in the searched literature. | |

Note: While specific tabulated data for **probetaenone I** was not found in the publicly available literature during this search, the structural confirmation of its synthesis implies that such data exists and would have been used for its characterization. Researchers are directed to the primary literature on betaenone biosynthesis for detailed spectral assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula of a new compound.

Table 3: Mass Spectrometry Data for **Probetaenone I**



| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
|--|-------------------------------|------------------------------|
| High-Resolution Electrospray Ionization (HR-ESI-MS) | [M+H]+, [M+Na]+, etc. | C21H37O2+, C21H36O2Na+, etc. |
| Specific m/z values from experimental data are not explicitly provided in the searched literature. | | |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products like **probetaenone I**. The following sections describe the general experimental methodologies employed for NMR and MS analysis of fungal secondary metabolites.

NMR Spectroscopy Protocol

- Sample Preparation: A purified sample of probetaenone I is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) to a concentration suitable for NMR analysis (typically 1-10 mg/mL). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
 - ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.



- 2D NMR: To establish connectivity within the molecule, a suite of two-dimensional NMR experiments is essential. These include:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

Mass Spectrometry Protocol

- Sample Preparation: A dilute solution of the purified **probetaenone I** is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) or salt (e.g., sodium acetate) often added to promote ionization.
- Instrumentation: High-resolution mass spectrometry is typically performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer like a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.
- Data Acquisition:
 - The sample is introduced into the mass spectrometer, and the instrument is operated in either positive or negative ion mode to detect protonated molecules ([M+H]+), sodiated adducts ([M+Na]+), or deprotonated molecules ([M-H]-).
 - The high-resolution capability of the instrument allows for the accurate mass measurement of the molecular ion, which is used to calculate the elemental composition.
 - Tandem Mass Spectrometry (MS/MS): To gain further structural information, fragmentation
 of the molecular ion is induced (e.g., through collision-induced dissociation, CID). The



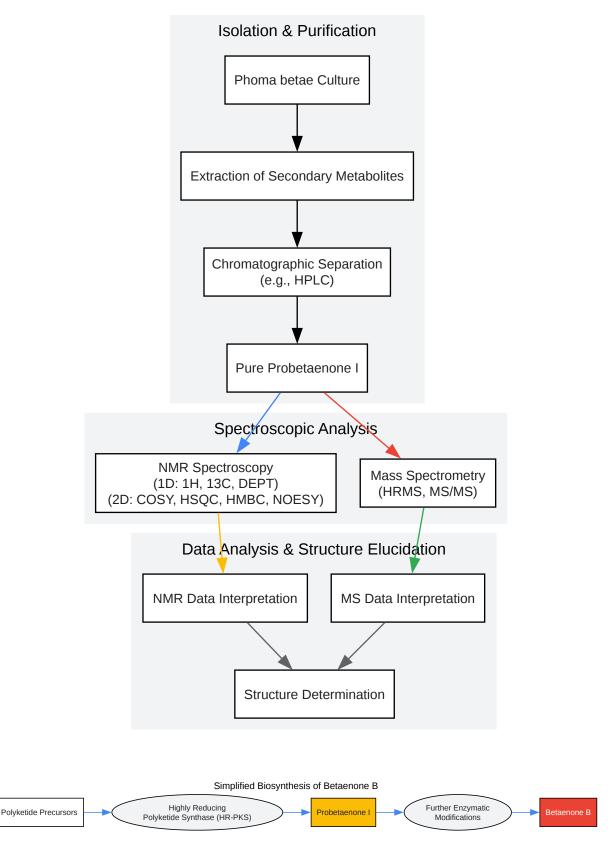
resulting fragment ions provide valuable clues about the different structural motifs within the molecule.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for a natural product like **probetaenone I** can be visualized as a streamlined process from isolation to final structure confirmation.



Spectroscopic Analysis Workflow for Probetaenone I





Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Profile of Probetaenone I: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255973#spectroscopic-data-of-probetaenone-i-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com